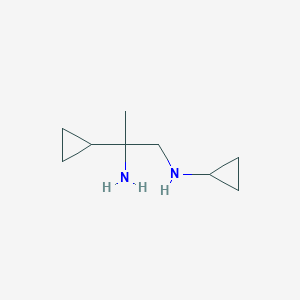

N-(2-amino-2-cyclopropylpropyl)cyclopropanamine

Description

Properties

IUPAC Name |

1-N,2-dicyclopropylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-9(10,7-2-3-7)6-11-8-4-5-8/h7-8,11H,2-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUUDIPOJVUKCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1CC1)(C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Route

Step 1: Synthesis begins with the reductive amination of a cyclopropyl-substituted aldehyde (e.g., 2-cyclopropylpropanal) with a primary amine such as cyclopropylamine, using sodium borohydride or sodium triacetoxyborohydride as the reducing agent. This step forms a secondary amine intermediate.

Step 2: The secondary amine is then alkylated with a cyclopropyl-containing carboxamide intermediate, typically prepared by reacting cyclopropylamine with an acid chloride derived from cyclopropyl carboxylic acid.

Step 3: The final product, N-(2-amino-2-cyclopropylpropyl)cyclopropanamine, is isolated after purification steps such as crystallization or chromatography.

This method offers flexibility in modifying the amino and cyclopropyl substituents and can be adapted to synthesize analogs for structure-activity relationship studies.

One-Pot Catalytic Hydrogenation Method

Step 1: A nitro-substituted precursor compound (e.g., an N-cyclopropylmethyl nitroaniline derivative) is reacted with cyclopropyl formaldehyde in the presence of an acid catalyst and a hydrogenation catalyst.

Step 2: Under hydrogen atmosphere, the nitro group is reduced to an amine, and simultaneously, amino alkylation occurs forming the N-(2-amino-2-cyclopropylpropyl)cyclopropanamine in a single reaction vessel.

Step 3: The reaction mixture is subjected to simple post-treatment steps such as filtration and solvent evaporation to yield the product with high purity and yield.

This one-pot method reduces the number of steps, minimizes by-products, and is cost-effective and suitable for industrial-scale synthesis.

| Aspect | Reductive Amination Route | One-Pot Catalytic Hydrogenation Route |

|---|---|---|

| Number of Steps | Multi-step (reductive amination, alkylation) | Single-pot, simultaneous reduction and alkylation |

| Catalysts/Reducing Agents | NaBH4, NaBH(OAc)3 | Hydrogenation catalyst, acid catalyst |

| Yield | Moderate to high, depending on conditions | High yield, fewer by-products |

| Purity | Requires purification steps | High purity with simple post-treatment |

| Cost and Scalability | Moderate, involves multiple reagents and steps | Low cost, clean production, industrially scalable |

| By-products | Possible di-substituted amines and impurities | Minimal impurities |

The reductive amination method allows precise control over substitution but may generate di-substituted side products, requiring careful purification and optimization of molar ratios and reaction conditions.

The one-pot hydrogenation method improves overall efficiency by combining nitro reduction and amino alkylation, significantly reducing reaction time and costs. The molar ratios of starting materials and catalysts are critical for maximizing yield (e.g., compound to cyclopropyl formaldehyde ratio of 1:0.5-3, catalyst mass ratio 1:0.001-0.05).

Analytical data from studies indicate that the product obtained via the one-pot method exhibits high purity (>95%) as confirmed by chromatographic and spectroscopic techniques, with yields exceeding 80% under optimized conditions.

| Parameter | Reductive Amination Route | One-Pot Hydrogenation Route |

|---|---|---|

| Starting Materials | Cyclopropyl aldehydes, primary amines | Nitro precursors, cyclopropyl formaldehyde |

| Reducing Agent/Catalyst | NaBH4, NaBH(OAc)3 | Hydrogenation catalyst, acid catalyst |

| Reaction Temperature | Room temperature to mild heating | Mild heating under hydrogen atmosphere |

| Reaction Time | Several hours | Few hours |

| Molar Ratios (key reactants) | 1:1 to 1:1.5 (amine:aldehyde) | 1:(0.5-3) (compound:cyclopropyl formaldehyde) |

| Yield (%) | 60-80% | >80% |

| Purification | Chromatography, crystallization | Simple filtration and solvent removal |

The preparation of N-(2-amino-2-cyclopropylpropyl)cyclopropanamine can be effectively achieved via reductive amination followed by alkylation or via a one-pot catalytic hydrogenation method. The one-pot method offers significant advantages in terms of operational simplicity, cost efficiency, and product purity, making it highly suitable for industrial-scale production. The choice of method depends on the desired scale, available resources, and specific application requirements.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-cyclopropylpropyl)cyclopropanamine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The cyclopropane rings can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens like chlorine or bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce halogen atoms into the cyclopropane rings .

Scientific Research Applications

N-(2-amino-2-cyclopropylpropyl)cyclopropanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-amino-2-cyclopropylpropyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine (CAS 941-682-8)

- Structure : Cyclopropanamine linked to a benzyl group substituted with chlorine and isopropyl .

- The chlorine substituent may reduce basicity compared to the primary amine in N-(2-amino-2-cyclopropylpropyl)cyclopropanamine.

5-Chloro-N-cyclopropylpyrimidin-2-amine (CAS 1289385-19-8)

- Structure : Cyclopropylamine attached to a chloropyrimidine ring .

- Key Differences : The pyrimidine ring introduces aromaticity and hydrogen-bonding capacity, which could enhance interactions with biological targets. The absence of a branched alkyl chain reduces steric hindrance compared to the target compound.

N-[(2-Nitrophenyl)methyl]cyclopropanamine (CAS 884501-98-8)

Physicochemical Properties

A comparative analysis of molecular parameters is summarized below:

Notes:

- Cyclopropane-containing compounds generally exhibit lower solubility in polar solvents due to rigid, non-polar structures.

- Aromatic and heteroaromatic substituents enhance solubility in organic media but may reduce metabolic stability.

Biological Activity

N-(2-amino-2-cyclopropylpropyl)cyclopropanamine is a cyclopropyl-containing compound that has garnered interest for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

The biological activity of N-(2-amino-2-cyclopropylpropyl)cyclopropanamine can be linked to its structural properties, particularly the cyclopropyl moiety which enhances lipophilicity and may influence receptor interactions. Studies have shown that cyclopropyl analogues exhibit significant activity as competitive antagonists for various receptors, including the NMDA receptor, which is crucial in neurotransmission and neuroprotection.

Key Findings:

- NMDA Receptor Antagonism : Analogues of cyclopropyl compounds have been evaluated for their ability to inhibit NMDA receptors. For instance, certain cyclopropyl derivatives demonstrated competitive inhibition with varying potencies, indicating their potential as neuroprotective agents .

- Antimalarial Activity : Research into cyclopropyl carboxamide derivatives revealed promising antimalarial properties. The structure-activity relationship (SAR) studies indicated that modifications to the cyclopropyl group significantly affected potency against Plasmodium species. Notably, the presence of a cyclopropyl group was essential for maintaining activity, with certain analogues showing EC50 values in the low micromolar range .

Efficacy and Toxicity

The efficacy of N-(2-amino-2-cyclopropylpropyl)cyclopropanamine and its analogues has been assessed through various in vitro and in vivo models. These studies typically measure cytotoxicity against human cell lines alongside their therapeutic effects.

Efficacy Data:

- Cytotoxicity : In vitro assays using the HepG2 cell line indicated no significant cytotoxic effects at concentrations up to 40 μM, suggesting a favorable safety profile for further development .

- Potency : The most potent compounds derived from this class exhibited EC50 values ranging from 0.06 to 1.18 μM depending on structural variations, highlighting the importance of specific substituents on biological activity .

Case Studies

Case studies provide valuable insights into the real-world applications and therapeutic potential of N-(2-amino-2-cyclopropylpropyl)cyclopropanamine.

- Antimalarial Efficacy in Animal Models : A study involving P. berghei-infected mice demonstrated that specific cyclopropyl derivatives effectively reduced parasitemia levels, supporting their use as potential antimalarial agents. The study emphasized the role of structural modifications in enhancing therapeutic outcomes .

- Neurological Applications : In a model assessing neurodegenerative conditions, cyclopropyl analogues showed promise in modulating synaptic activity through NMDA receptor antagonism. This suggests potential applications in treating conditions like Alzheimer's disease where glutamate toxicity is a concern .

Table 1: Structure-Activity Relationship (SAR) of Cyclopropyl Analogues

| Compound ID | Structure Variation | EC50 (μM) | Cytotoxicity (CC50 > μM) |

|---|---|---|---|

| 17 | Cyclopropyl | 0.16 | >40 |

| 26 | n-Propyl | 0.13 | >40 |

| 29 | No Cyclopropyl | >10 | >40 |

| 38 | Cyclobutyl | 0.48 | >40 |

| 39 | Cyclopentyl | 1.2 | >40 |

Table 2: Antimalarial Efficacy in P. berghei Mouse Model

| Compound ID | Dosage (mg/kg) | Reduction in Parasitemia (%) |

|---|---|---|

| W499 | 10 | 85 |

| W500 | 5 | 70 |

| W501 | 20 | 90 |

Q & A

Q. Purity Assessment :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to achieve ≥95% purity.

- Melting Point : Compare observed values (e.g., 120–125°C) with literature data .

Basic: What safety protocols are advised when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

- Emergency Measures : For skin contact, rinse with water for 15 minutes; for ingestion, seek medical attention immediately .

Advanced: How can researchers analyze functional selectivity in biological targets using this compound?

Answer:

Functional selectivity (e.g., serotonin receptor subtypes) can be assessed via:

- Radioligand Binding Assays : Measure affinity (Ki) for 5-HT₂C vs. 5-HT₂A receptors using tritiated ligands (e.g., [³H]-mesulergine) .

- Cell-Based Signaling : Transfect HEK293 cells with receptor subtypes and monitor cAMP or IP3 pathways via FRET/BRET biosensors .

- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes in receptor active sites .

Key Consideration : Validate selectivity ratios (e.g., 5-HT₂C/5-HT₂A >10-fold) across multiple assays to confirm functional bias .

Advanced: What methodologies resolve contradictions in reported biological activity data?

Answer:

Contradictions (e.g., variable IC₅₀ values) may arise from assay conditions or impurities. Resolution strategies include:

- Reproducibility Testing : Repeat experiments under standardized conditions (pH 7.4, 37°C) with independent batches .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., oxidized cyclopropane derivatives) that may interfere with activity .

- Meta-Analysis : Compare data across studies using tools like Forest plots to assess heterogeneity .

Example : Inconsistent cytotoxicity data may stem from varying cell passage numbers or serum concentrations .

Advanced: How to design experiments to explore the structure-activity relationship (SAR) of cyclopropanamine derivatives?

Answer:

Systematic SAR Workflow :

Core Modifications : Synthesize analogs with substituted cyclopropane rings (e.g., halogenation at C2) .

Side-Chain Variations : Introduce aryl (e.g., 5-methylthiophene) or alkyl (e.g., pentan-3-yl) groups to the amine .

Biological Screening : Test analogs in target-specific assays (e.g., kinase inhibition, GPCR activation) .

Q. Data Analysis :

- Use QSAR (Quantitative SAR) models (e.g., CoMFA) to correlate substituent electronegativity/logP with activity .

- Cluster analogs based on activity profiles using PCA (Principal Component Analysis) .

Case Study : Replacing cyclopropane with cyclohexane in analogs reduced 5-HT₂C binding affinity by 50%, highlighting steric constraints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.